molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Cat. No.: B1678051
CAS No.: 150322-43-3
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
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Description

Prasugrel is a third-generation thienopyridine P2Y12 receptor inhibitor approved for reducing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) . As a prodrug, this compound requires hepatic conversion to its active metabolite, a process involving cytochrome P450 isoenzymes (CYP3A4, CYP2B6, CYP2C9, and CYP2C19). Unlike clopidogrel, which requires a two-step activation, this compound’s single-step metabolism ensures faster and more consistent platelet inhibition . Clinical trials, such as TRITON-TIMI 38, demonstrated this compound’s superiority over clopidogrel in reducing major adverse cardiovascular events (MACE: cardiovascular death, nonfatal myocardial infarction [MI], or stroke) by 19% (9.9% vs. 12.1%; HR 0.81, p < 0.001), albeit with a higher risk of major bleeding (2.4% vs. 1.8%; HR 1.32, p = 0.03) . Its pharmacokinetic profile shows rapid absorption (peak plasma concentration within 30 minutes) and dose-dependent exposure increases (5–60 mg), making it suitable for urgent clinical settings .

Scientific Research Applications

Clinical Indications

Prasugrel is indicated for:

  • Acute Coronary Syndrome : Specifically for patients undergoing PCI.
  • Unstable Angina : In patients with non-ST elevation myocardial infarction (NSTEMI).
  • ST-Elevation Myocardial Infarction (STEMI) : Managed with PCI.

Comparative Effectiveness

This compound has been shown to significantly reduce the risk of cardiovascular events compared to clopidogrel. In the TRITON-TIMI 38 trial, this compound reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke to 9.9% compared to 12.1% for clopidogrel (HR: 0.81; p < 0.001) over a follow-up period . Additionally, this compound demonstrated a lower rate of stent thrombosis (1.1% vs. 2.4%; p < 0.001) in this population.

Bleeding Risks

Despite its efficacy, this compound is associated with an increased risk of bleeding complications. The incidence of major bleeding events was higher in patients treated with this compound compared to clopidogrel (1.8% vs. 2.4%; HR: 1.32; p = 0.03) in the same trial . Therefore, this compound is contraindicated in patients with a history of stroke or transient ischemic attack and should be used cautiously in those at high risk for bleeding.

Case Study: Efficacy in Taiwanese Patients

A recent study examined reduced-dose this compound (20 mg loading dose and 3.75 mg maintenance dose) in Taiwanese patients undergoing PCI for ACS. Over one year, the major adverse cardiovascular event (MACE) rate was found to be 7.1%, with only a minor incidence of major bleeding events at 0.8% . This suggests that reduced dosing may maintain efficacy while minimizing bleeding risks.

Case Study: Comparison with Ticagrelor

In a head-to-head comparison between this compound and ticagrelor for ACS management, this compound was associated with a lower incidence of cardiovascular events (7.1% vs. 9.8%) but also had a higher rate of bleeding complications . These findings highlight the need for individualized treatment strategies based on patient risk profiles.

Summary Table: Key Findings on this compound

Study/Trial Population Primary Endpoint This compound Outcome Clopidogrel Outcome Significance
TRITON-TIMI 38ACS patients undergoing PCIDeath from CV causes, nonfatal MI/stroke9.9%12.1%HR: 0.81; p < 0.001
Taiwanese StudyACS patients post-PCIMACE rate7.1%Not applicableSafe and effective
This compound vs TicagrelorACS patientsComposite CV eventsLower incidenceHigher incidenceRequires careful selection

Comparison with Similar Compounds

Comparison with Clopidogrel

Pharmacokinetics and Pharmacodynamics

Prasugrel’s active metabolite achieves higher plasma concentrations and faster onset compared to clopidogrel due to efficient single-step hepatic conversion. This results in more potent platelet inhibition (mean inhibition of platelet aggregation: 75% vs. 59% for clopidogrel at 6 hours post-loading dose) . In the PRASFIT-ACS study, this compound (20/3.75 mg) reduced MACE by 23% compared to clopidogrel (300/75 mg) in Japanese patients (9.4% vs. 11.8%; HR 0.77) with similar major bleeding rates (1.9% vs. 2.2%) .

Table 1: Key Differences Between this compound and Clopidogrel

Parameter This compound Clopidogrel
Activation Steps 1 2
Time to Peak Effect 30 minutes 2–6 hours
MACE Reduction (vs. placebo) 19% (TRITON-TIMI 38) 16% (CURE Trial)
Major Bleeding Risk Higher (2.4% vs. 1.8%) Lower

Comparison with Ticagrelor

Clinical Outcomes

  • ISAR-REACT 5: this compound reduced the composite of death, MI, or stroke compared to ticagrelor (9.3% vs. 4.8%) .

Pharmacological Profile

Ticagrelor, a non-thienopyridine, reversibly inhibits P2Y12 and increases adenosine levels, contributing to side effects like dyspnea (13.8% vs. 7.8% in PLATO trial) . While this compound and ticagrelor have comparable antiplatelet effects, this compound’s irreversible binding may offer more sustained inhibition .

Table 2: this compound vs. Ticagrelor in Key Trials

Trial This compound MACE Ticagrelor MACE Bleeding Risk (this compound)
ISAR-REACT 5 9.3% 12.0% 5.4%
PRAGUE-18 4.8% 4.0% 1.0%
Network Meta-Analysis Lower CV events Higher TIMI bleeding

Limitations in Comparisons

  • Trial Design: ISAR-REACT 5 compared treatment strategies (preloading with ticagrelor vs.
  • Heterogeneity : PRAGUE-18’s premature termination and high crossover to clopidogrel confounded long-term outcomes .

Biological Activity

Prasugrel is a thienopyridine prodrug that acts as a potent antiplatelet agent, primarily used in the management of acute coronary syndromes (ACS). Its mechanism of action involves the irreversible inhibition of the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and comparative studies with other antiplatelet agents.

This compound is metabolized in the liver to its active metabolite (AM), which exerts its antiplatelet effects by binding to the P2Y12 receptor. The potency of this compound's AM is significantly higher than that of clopidogrel, another commonly used antiplatelet drug. Studies indicate that this compound's antiplatelet effects are at least 10 times more potent than clopidogrel in both animal and human models .

In Vitro and In Vivo Studies

  • In Vitro Studies : The active metabolite of this compound has been shown to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP) with an IC50 value of 1.8 µM, compared to clopidogrel's IC50 value of 2.4 µM .
  • In Vivo Studies : Administration of this compound results in a dose-related inhibition of platelet aggregation. For instance, in rat models, this compound demonstrated significantly greater inhibition compared to clopidogrel following oral administration .

TRITON-TIMI 38 Trial

The TRITON-TIMI 38 trial was pivotal in establishing the efficacy of this compound in patients with ACS undergoing percutaneous coronary intervention (PCI). Key findings include:

  • Patient Population : 13,608 patients were randomized to receive this compound or clopidogrel.
  • Primary Endpoint : this compound significantly reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction (MI), or nonfatal stroke compared to clopidogrel (9.9% vs. 12.1%; HR: 0.81; P < 0.001) .
  • Bleeding Risks : There was an increase in non–CABG-related TIMI major bleeding with this compound (2.4% vs. 1.8%; HR: 1.32; P = 0.03), indicating a trade-off between efficacy and safety .

PRASFIT-ACS Study

Another significant study was the PRASFIT-ACS trial conducted in Japan, which compared this compound with clopidogrel in ACS patients undergoing PCI:

  • Results : The incidence rate of cardiovascular events was lower in the this compound group (9.4%) compared to the clopidogrel group (11.8%), demonstrating a 23% risk reduction without a significant difference in bleeding complications .

Comparative Efficacy with Other Antiplatelet Agents

This compound has been compared with other antiplatelet agents such as ticagrelor:

  • A prespecified analysis indicated that this compound had a lower incidence of primary endpoints compared to ticagrelor in certain patient populations, suggesting its robust efficacy profile .

Summary Table of Clinical Trial Findings

StudyTreatment ComparisonPrimary Endpoint ReductionMajor Bleeding Incidence
TRITON-TIMI 38This compound vs Clopidogrel9.9% vs 12.1% (HR: 0.81)2.4% vs 1.8% (HR: 1.32)
PRASFIT-ACSThis compound vs Clopidogrel9.4% vs 11.8%Not significantly different

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861544
Record name Prasugrel
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Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Prasugrel
Source Human Metabolome Database (HMDB)
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Solubility

2.37e-03 g/L
Record name Prasugrel
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CAS No.

150322-43-3
Record name Prasugrel
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Record name (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
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Record name Prasugrel
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Synthesis routes and methods I

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (3.0 g) prepared by example 2 was dissolved in acetone (10.0 mL) and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added dropwise followed by adding 4-dimethylaminopyridine (DMAP) (0.025 g) and the mixture was stirred for 10 minutes at the same temperature. Acetic anhydride (0.83 g) in acetone was then added and the reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1). After the reaction was completed, cold water (7.5 mL) was then added to the reaction mixture. After the reaction mixture was stirred for 15 minutes, the reaction mixture was cooled to −5° C. and further stirred for 3 hours. Solid precipitate was collected by filtration followed by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml). The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours. The yield was 85%.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six
Yield
85%

Synthesis routes and methods II

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.0 g) was dissolved in the solvent described in Table 1 to form a solution and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added followed by 4-dimethylaminopyridine (DMAP) (0.02 g). After the reaction mixture was stirred for 10 minutes at the same temperature, acetic anhydride (0.83 g) was added to the solution. The reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1) until the reaction was completed. After the reaction was completed, cold water was added to the reaction mixture and the mixture was stirred for 15 minutes. It was then cooled to −5° C. and further stirred for 3 hours before collecting the crystal as prasugrel free base. Solid precipitate was collected. The yield of prasugrel was calculated and the results were shown in Table 1.
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2.6 g (7.8 mmole) of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine (prepared as described in Example 20) were dissolved in a mixture of 10 ml of dimethylformamide and 5 ml of acetic anhydride, and then 0.35 g (8.6 mmole) of a 60% w/w dispersion of sodium hydride in mineral oil was added to the resulting solution, whilst ice-cooling; the mixture was then stirred for 20 minutes at the same temperature, after which it was stirred for a further 3 hours at room temperature. At the end of this time, 300 ml of ethyl acetate were added to the mixture, which was then washed four times, each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography, using a 100:3 by volume mixture of toluene and ethyl acetate as the eluent, to give a yellow oil. This oil was crystallized from diisopropyl ether, to obtain the title compound as white crystals, melting at 120°-121.5° C., in a yield of 65%.
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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